molecular formula C9H15N3 B13242513 3-(4,4-Dimethylpyrrolidin-3-yl)-1H-pyrazole

3-(4,4-Dimethylpyrrolidin-3-yl)-1H-pyrazole

Cat. No.: B13242513
M. Wt: 165.24 g/mol
InChI Key: HLAHYGZHHQNMAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4,4-Dimethylpyrrolidin-3-yl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 4,4-dimethylpyrrolidin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-dimethylpyrrolidin-3-yl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. For instance, starting from a suitable amine and an aldehyde or ketone, the pyrrolidine ring can be formed via reductive amination.

    Introduction of the Dimethyl Groups: The 4,4-dimethyl substitution on the pyrrolidine ring can be achieved through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine or its derivatives with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Coupling of the Pyrrolidine and Pyrazole Rings: The final step involves coupling the 4,4-dimethylpyrrolidine with the pyrazole ring. This can be achieved through various coupling reactions, such as nucleophilic substitution or transition metal-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4,4-Dimethylpyrrolidin-3-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any present carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the pyrazole or pyrrolidine rings are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyrazole or pyrrolidine derivatives.

Scientific Research Applications

3-(4,4-Dimethylpyrrolidin-3-yl)-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders or inflammation.

    Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes or as a ligand in biochemical assays.

    Industrial Applications: It can be used in the development of agrochemicals or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(4,4-dimethylpyrrolidin-3-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites of proteins, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,4-Dimethylpyrrolidin-3-yl)-1H-indole
  • (4,4-Dimethylpyrrolidin-3-yl)methanol hydrochloride
  • (4,4-Dimethylpyrrolidin-3-yl)methanamine dihydrochloride

Uniqueness

3-(4,4-Dimethylpyrrolidin-3-yl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of both a pyrazole and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

5-(4,4-dimethylpyrrolidin-3-yl)-1H-pyrazole

InChI

InChI=1S/C9H15N3/c1-9(2)6-10-5-7(9)8-3-4-11-12-8/h3-4,7,10H,5-6H2,1-2H3,(H,11,12)

InChI Key

HLAHYGZHHQNMAA-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC1C2=CC=NN2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.